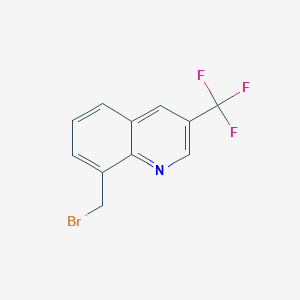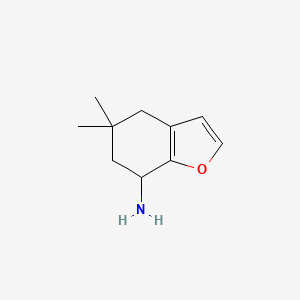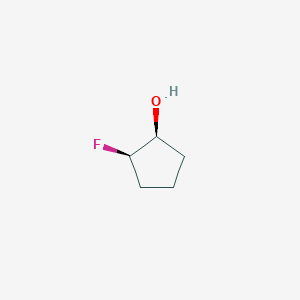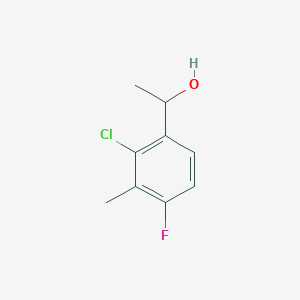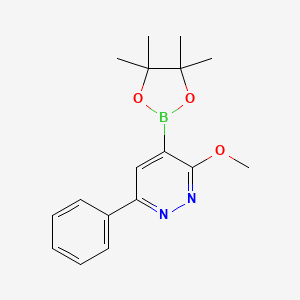
3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine is a chemical compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound a valuable intermediate in various chemical reactions, including Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.
Boronic Ester Formation: The final step involves the formation of the boronic ester group using a boronic acid derivative and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridazines depending on the nucleophile used.
科学的研究の応用
3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, making it a valuable tool in enzyme inhibition and molecular recognition studies.
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-Methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
特性
CAS番号 |
1015480-95-1 |
|---|---|
分子式 |
C17H21BN2O3 |
分子量 |
312.2 g/mol |
IUPAC名 |
3-methoxy-6-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)13-11-14(19-20-15(13)21-5)12-9-7-6-8-10-12/h6-11H,1-5H3 |
InChIキー |
MJBVWHFCKRZCHA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


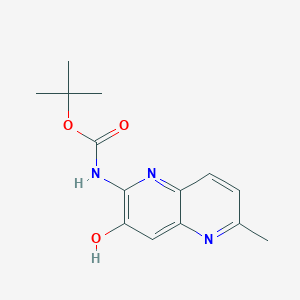

![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
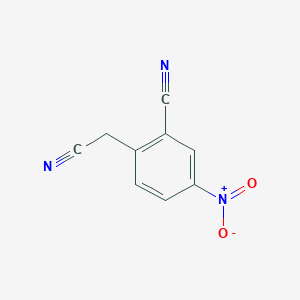
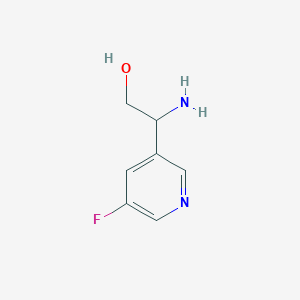

![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
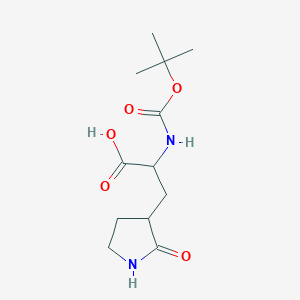

![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
